molecular formula C12H15NO3 B1280478 Ethyl 3-(benzylamino)-3-oxopropanoate CAS No. 29689-63-2

Ethyl 3-(benzylamino)-3-oxopropanoate

Cat. No.: B1280478
CAS No.: 29689-63-2
M. Wt: 221.25 g/mol
InChI Key: MPAGGJGTAABULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzylamino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where benzylamine attacks the carbonyl carbon of ethyl acetoacetate, followed by the elimination of ethanol to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of catalysts, higher reaction temperatures, and continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: The major product is the carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 3-(benzylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-(benzylamino)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(phenylamino)-3-oxopropanoate: This compound has a phenyl group instead of a benzyl group, which may result in different steric and electronic properties.

    Ethyl 3-(methylamino)-3-oxopropanoate: The presence of a methyl group instead of a benzyl group can significantly alter the compound’s reactivity and biological activity.

    Ethyl 3-(dimethylamino)-3-oxopropanoate: The dimethylamino group introduces additional steric hindrance and electronic effects, influencing the compound’s chemical behavior.

Each of these compounds has unique properties and applications, making this compound a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 3-(benzylamino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGGJGTAABULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzylamine (1.10 g, 10.3 mmol) and ethyl malonyl chloride (1.29 mL, 10.3 mmol) in dichloromethane (10 mL) was treated with triethylamine (1.44 mL, 10.3 mmol). The solution was stirred at ambient temperature for 1 h and then diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3×20 mL). The combined organic portions were dried over magnesium sulfate, filtered, and concentrated in vacuo to obtain the title compound as a yellow oil (2.27 g, 100%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.55 (br. s., 1H), 7.24-7.36 (m, 5H), 4.45 (d, J=5.6 Hz, 2H), 4.17 (q, J=7.2 Hz, 2H), 3.31 (s, 2H), 1.27 (t, J=7.2 Hz, 3H). MS(ES+) m/e 222 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of benzylamine (43.24 g) and methylene chloride (300 ml) is cooled with ice-water, and a solution of ethoxycarbonylacetyl chloride (29.63 g) in methylene chloride (150 ml) is added dropwise thereto. The mixture is stirred at the same temperature for 2 hours. The mixture is filtered to remove precipitates (benzylamine hydrochloride). The filtrate is washed with 2% hydrochloric acid and a saturated sodium chloride solution, dried and then evaporated to remove the solvent. The residue is recrystallized from a mixture of ether and n-hexane, whereby ethyl (N-benzylcarbamoyl)acetate (42.15 g) is obtained as colorless needles. Yield: 96.8%.
Quantity
43.24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.63 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzylamino)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzylamino)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(benzylamino)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(benzylamino)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzylamino)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.